What is L-ALANINE (2,3,3,3-D4; 15N) and its properties
What is L-ALANINE (2,3,3,3-D4; 15N) and its properties
[1]
Executive Summary
L-Alanine (2,3,3,3-D4; 15N) is a highly specialized stable isotope-labeled (SIL) analog of the non-essential amino acid L-Alanine. Characterized by a mass shift of +5 Daltons (Da) relative to its natural counterpart, this isotopologue incorporates four deuterium atoms (
This guide details its critical role as an internal standard in quantitative proteomics and metabolomics, and its utility as a dual-tracer in metabolic flux analysis (MFA). By decoupling nitrogen metabolism from carbon skeleton integrity, this molecule provides researchers with a high-fidelity probe for investigating the glucose-alanine cycle, protein turnover, and transaminase kinetics.
Part 1: Chemical & Physical Identity
The distinct isotopic signature of L-Alanine (2,3,3,3-D4; 15N) renders it chemically identical to natural alanine in terms of reactivity, yet physically distinguishable via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Physicochemical Properties Table[2]
| Property | Specification |
| Chemical Name | L-Alanine (2,3,3,3-D4; 15N) |
| Linear Formula | |
| Molecular Weight | 94.11 g/mol (Natural L-Alanine: ~89.09 g/mol ) |
| Mass Shift | +5 Da (M+5) |
| Isotopic Purity | Typically ≥ 98 atom % D; ≥ 98 atom % |
| Solubility | Soluble in water (approx. 166 g/L); slightly soluble in ethanol |
| Appearance | White to off-white crystalline powder |
| Unlabeled CAS | 56-41-7 |
| pKa Values | Carboxyl: ~2.34 |
Structural Configuration
-
Methyl Group (
): Fully deuterated ( ). -
Alpha Carbon (
): Deuterated ( ). -
Amino Group:
N-labeled.[1][2][3][4][5] -
Exchangeable Protons: The protons on the carboxyl (-COOH) and amino (-NH
) groups exchange rapidly with solvent water. In aqueous solution, the mass shift observed is primarily driven by the non-exchangeable carbon-bound deuteriums and the nitrogen isotope.
Part 2: Synthesis & Stability[9]
Synthesis Route
Production typically involves enzymatic resolution of racemic isotopic precursors or chemical synthesis using deuterated methyl iodide and
Stability & The Kinetic Isotope Effect (KIE)
-
Chemical Stability: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of deuterium. This makes the molecule highly stable during storage.
-
Biological Stability (The Alpha-Proton Caution): The deuterium at the C2 (alpha) position is stable in neutral solution. However, in the presence of Alanine Transaminase (ALT/GPT) , this position is labile. During transamination, the alpha-deuterium is removed.
-
Implication: If used as a tracer in live cells, the loss of the alpha-deuterium (transition from M+5 to M+4 species) can serve as a specific marker for reversible transaminase activity.
-
Part 3: Core Applications
Mass Spectrometry (LC-MS/MS) Internal Standard
This is the primary application. The +5 Da mass shift is ideal because it avoids interference from the natural isotopic envelope of alanine (M+1 and M+2 abundances are negligible at M+5).
-
Matrix Effect Correction: As a co-eluting standard, it experiences the exact same ionization suppression or enhancement as the analyte, providing absolute quantification accuracy.
-
Chromatographic Isotope Effect: Researchers must note that deuterated compounds often elute slightly earlier than non-labeled analogs on Reverse Phase (C18) columns. This is due to the slightly lower lipophilicity of the C-D bond.
-
Mitigation: Ensure integration windows are wide enough to capture both the light (analyte) and heavy (standard) peaks if they separate slightly.
-
Metabolic Flux Analysis (MFA)
L-Alanine (2,3,3,3-D4; 15N) acts as a "dual-channel" probe:
-
Nitrogen Tracking (
N): Traces the flow of nitrogen into the Urea Cycle or other amino acids (e.g., Glutamate) via transamination. -
Carbon Tracking (D4): Traces the carbon skeleton into Pyruvate (via ALT) and subsequently into the TCA cycle or Gluconeogenesis.
-
Note: Upon conversion to Pyruvate, the alpha-D is lost. The resulting Pyruvate will be D3-labeled. This allows researchers to distinguish Pyruvate derived from this specific Alanine vs. Pyruvate derived from Glucose (unlabeled).
-
Part 4: Experimental Protocols
Protocol A: Quantitative LC-MS/MS Analysis of Alanine in Plasma
Objective: Absolute quantification of L-Alanine using L-Alanine (2,3,3,3-D4; 15N) as an Internal Standard (ISTD).
Reagents
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ISTD Stock: 10 mM L-Alanine (2,3,3,3-D4; 15N) in 0.1M HCl.
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Workflow
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Sample Prep: Aliquot 50 µL of plasma.
-
Spike: Add 10 µL of ISTD Working Solution (100 µM). Crucial: Spike before protein precipitation to account for extraction losses.
-
Precipitation: Add 200 µL cold Methanol. Vortex 30s.
-
Centrifugation: 10,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to autosampler vial.
LC-MS/MS Conditions (Triple Quadrupole)
-
Column: HILIC or C18 (HILIC preferred for polar amino acids).
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
| Compound | Precursor (Q1) | Product (Q3) | Collision Energy | Logic |
| L-Alanine (Natural) | 90.1 | 44.1 | ~15 eV | Loss of HCOOH ( |
| L-Alanine (D4; 15N) | 95.1 | 49.1 | ~15 eV | Fragment retains D4 and 15N ( |
Note: The product ion calculation assumes the standard amine-ethyl fragment. The mass shift in the fragment is +5 (4 Deuteriums + 1
N are all retained in the amine-ethyl fragment; the lost carboxyl carbon is unlabeled).
Part 5: Visualization & Logic
Diagram 1: LC-MS/MS Quantification Workflow
This diagram illustrates the logical flow of using the SIL-ISTD to normalize data against experimental variability.
Caption: Workflow for absolute quantification using L-Alanine (D4; 15N) to correct for extraction efficiency and matrix effects.
Diagram 2: Metabolic Fate & Tracing
This diagram visualizes how the isotope labels diverge during metabolism, specifically at the transamination step.
Caption: Divergence of isotopic labels during transamination. Note the loss of the alpha-deuterium in the conversion to Pyruvate.
References
-
Cambridge Isotope Laboratories. (n.d.). L-Alanine (2,3,3,3-D4, 98%; 15N, 98%) Product Specification. Retrieved from
-
Sigma-Aldrich (Merck). (n.d.). L-Alanine-15N Product Information. Retrieved from
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Retention Time Shifts and Matrix Effects. Retrieved from
-
National Institutes of Health (NIH). (2019). Effects of deuteration on transamination and oxidation of hyperpolarized 13C-Pyruvate. PMC6402832. Retrieved from
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MedChemExpress. (n.d.). L-Alanine-d4 Technical Data. Retrieved from
Sources
- 1. isotope.com [isotope.com]
- 2. L -Alanine-15N 15N 98atom 25713-23-9 [sigmaaldrich.com]
- 3. isotope.com [isotope.com]
- 4. isotope.com [isotope.com]
- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
